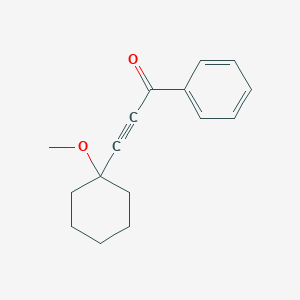
2H-1,3-Benzodiselenole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzodiselenole-2-thione is an organoselenium compound characterized by a unique structure that includes selenium atoms within a heterocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzodiselenole-2-thione typically involves the reaction of diselenides with carbon disulfide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,3-Benzodiselenole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The selenium atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a range of selenium-containing heterocycles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor for synthesizing other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Its antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant and its possible anticancer properties.
Industry: The compound’s unique properties are being explored for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2H-1,3-Benzodiselenole-2-thione exerts its effects is primarily related to its ability to interact with biological molecules through redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to scavenge free radicals and protect cells from oxidative damage. This redox activity is central to its antioxidant properties and potential therapeutic effects.
Comparación Con Compuestos Similares
2H-1,3-Benzodithiole-2-thione: This compound is structurally similar but contains sulfur atoms instead of selenium. It shares some chemical properties but differs in reactivity and biological activity.
1,3-Benzothiazole-2-thione: Another related compound, which includes nitrogen and sulfur in its structure, offering different chemical and biological properties.
Uniqueness: 2H-1,3-Benzodiselenole-2-thione is unique due to the presence of selenium atoms, which impart distinct redox properties and potential biological activities not observed in its sulfur-containing analogs
Propiedades
Número CAS |
87143-01-9 |
|---|---|
Fórmula molecular |
C7H4SSe2 |
Peso molecular |
278.1 g/mol |
Nombre IUPAC |
1,3-benzodiselenole-2-thione |
InChI |
InChI=1S/C7H4SSe2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
Clave InChI |
SNAOQBRZPGIUBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)[Se]C(=S)[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)

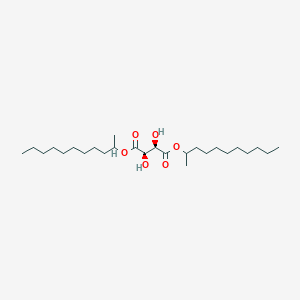
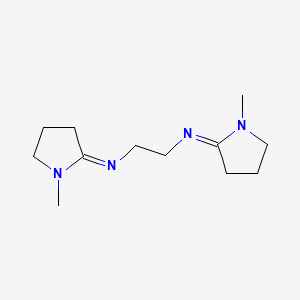
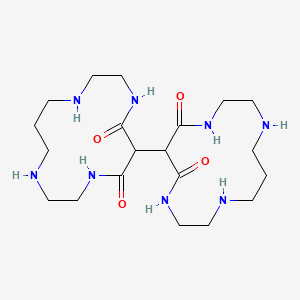
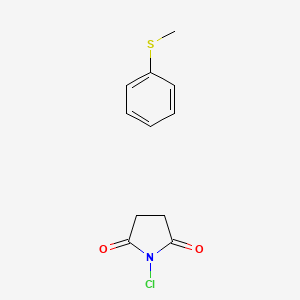



![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
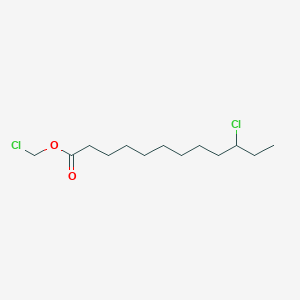
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
